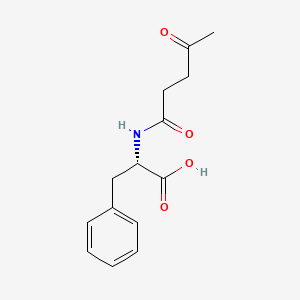
N-(4-Oxopentanoyl)-L-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Oxopentanoyl)-L-phenylalanine: is a synthetic compound that combines the structural features of 4-oxopentanoyl and L-phenylalanine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Oxopentanoyl)-L-phenylalanine typically involves the acylation of L-phenylalanine with 4-oxopentanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an anhydrous solvent like dichloromethane. The reaction conditions include maintaining the temperature at room temperature and stirring the mixture for several hours until the reaction is complete .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: N-(4-Oxopentanoyl)-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(4-Oxopentanoyl)-L-phenylalanine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein modifications. It can be incorporated into peptides and proteins to investigate their structure and function.
Medicine: The compound has potential applications in drug development. It can be used as a lead compound for designing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be used as an intermediate in the synthesis of polymers and other advanced materials .
Wirkmechanismus
The mechanism of action of N-(4-Oxopentanoyl)-L-phenylalanine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The ketone group in the compound can form covalent bonds with nucleophilic residues in proteins, leading to modifications that affect their activity. The phenylalanine moiety can interact with aromatic residues in proteins, influencing their structure and stability .
Vergleich Mit ähnlichen Verbindungen
- N-(4-Oxobutanoyl)-L-phenylalanine
- N-(4-Oxopentanoyl)-D-phenylalanine
- N-(4-Oxopentanoyl)-L-tyrosine
Comparison: N-(4-Oxopentanoyl)-L-phenylalanine is unique due to the presence of the 4-oxopentanoyl group, which imparts specific chemical reactivity and biological activity. Compared to N-(4-Oxobutanoyl)-L-phenylalanine, the additional carbon in the oxopentanoyl group provides increased flexibility and potential for interactions with biological targets. The L-configuration of phenylalanine in this compound ensures compatibility with biological systems, making it more suitable for applications in biology and medicine .
Eigenschaften
CAS-Nummer |
5891-61-2 |
|---|---|
Molekularformel |
C14H17NO4 |
Molekulargewicht |
263.29 g/mol |
IUPAC-Name |
(2S)-2-(4-oxopentanoylamino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C14H17NO4/c1-10(16)7-8-13(17)15-12(14(18)19)9-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3,(H,15,17)(H,18,19)/t12-/m0/s1 |
InChI-Schlüssel |
KIARNVZHNLCJGK-LBPRGKRZSA-N |
Isomerische SMILES |
CC(=O)CCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O |
Kanonische SMILES |
CC(=O)CCC(=O)NC(CC1=CC=CC=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



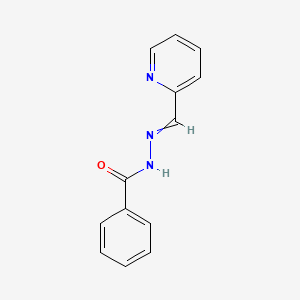
![Cyclohexane, [(trifluoromethyl)thio]-](/img/structure/B14741330.png)
![N-butyl-N-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B14741337.png)
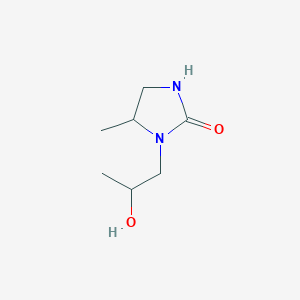
![N-(2-chloroethyl)-1-(2-methoxyphenyl)-N-[1-(2-methoxyphenyl)propan-2-yl]propan-2-amine](/img/structure/B14741347.png)

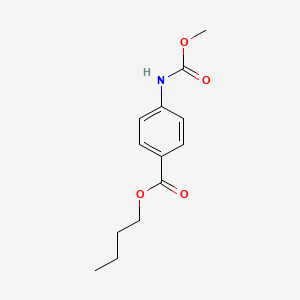
![Bicyclo[2.2.1]heptane-2,2,3,3-tetracarbonitrile](/img/structure/B14741362.png)
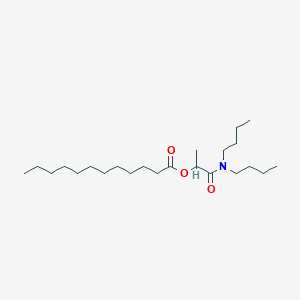


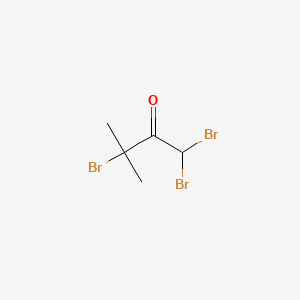
![N-[4-(4-benzylphenyl)-5-ethyl-1,3-thiazol-2-yl]-2-oxo-chromene-3-carboxamide](/img/structure/B14741399.png)
